N4-methyl-2,1,3-benzoxadiazole-4,7-diamine dihydrochloride
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Overview
Description
N4-methyl-2,1,3-benzoxadiazole-4,7-diamine dihydrochloride is a chemical compound with the molecular formula C7H8N4O·2HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxadiazole ring system substituted with a methyl group and two amine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-methyl-2,1,3-benzoxadiazole-4,7-diamine dihydrochloride typically involves the following steps:
Formation of the Benzoxadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxadiazole ring. This can be achieved through the reaction of o-phenylenediamine with nitrous acid, followed by oxidation.
Methylation: The next step involves the methylation of the benzoxadiazole ring. This can be done using methyl iodide in the presence of a base such as potassium carbonate.
Amination: The final step involves the introduction of amine groups at the 4 and 7 positions of the benzoxadiazole ring. This can be achieved through the reaction of the methylated benzoxadiazole with ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. Quality control measures such as NMR, HPLC, and GC are employed to monitor the product’s quality .
Chemical Reactions Analysis
Types of Reactions
N4-methyl-2,1,3-benzoxadiazole-4,7-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The amine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines .
Scientific Research Applications
N4-methyl-2,1,3-benzoxadiazole-4,7-diamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes and pigments
Mechanism of Action
The mechanism of action of N4-methyl-2,1,3-benzoxadiazole-4,7-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzoxadiazole-4,7-diamine: Similar structure but lacks the methyl group.
N4-methyl-2,1,3-benzoxadiazole-4,7-diamine: Similar structure but without the dihydrochloride salt.
Uniqueness
N4-methyl-2,1,3-benzoxadiazole-4,7-diamine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain applications where these properties are advantageous .
Properties
IUPAC Name |
4-N-methyl-2,1,3-benzoxadiazole-4,7-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O.2ClH/c1-9-5-3-2-4(8)6-7(5)11-12-10-6;;/h2-3,9H,8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZYESFVNPKWKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C2=NON=C12)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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